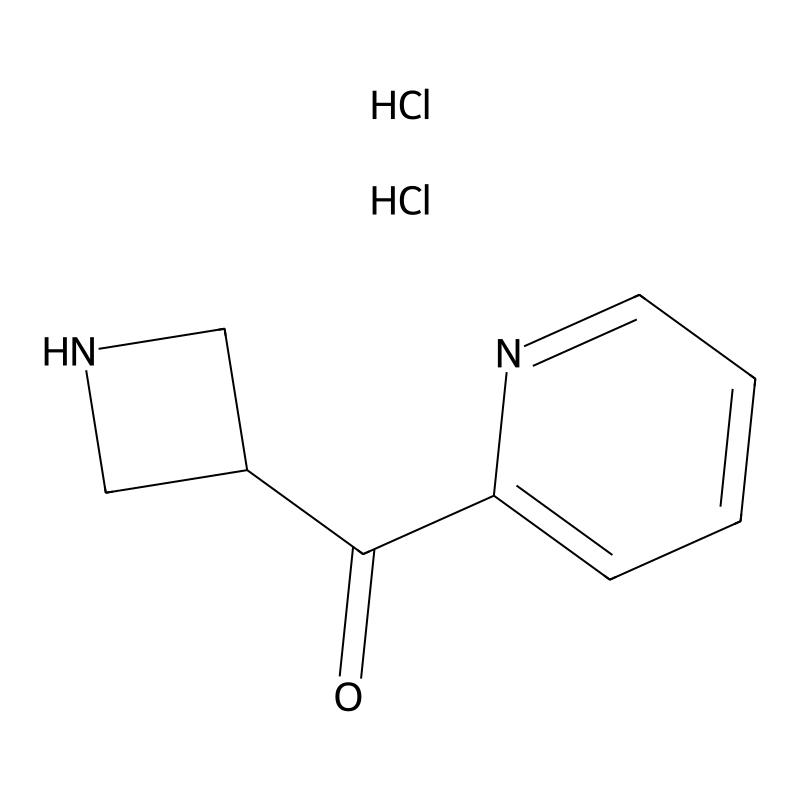

Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Azetidinones and pyrroles are two highly important classes of molecules in organic and medicinal chemistry .

- A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed .

- Following this method, a series of 3-pyrrole-substituted 2-azetidinones have been synthesized with a variety of substituents at N-1 and at C-4 .

- The extreme rapidity with excellent reaction yields is believed to be the result of a synergistic effect of the Lewis acid catalyst (molecular iodine) and microwave irradiation .

- The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics .

- Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .

- Over the years, β-lactams have also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids and toxoids with potential biological properties .

- A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described .

- The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target .

Organic and Medicinal Chemistry

Pharmaceutical Chemistry

Heterocyclic Chemistry

Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride is a dihydrochloride salt of an azetidine derivative featuring a pyridine ring. The compound's structure consists of a four-membered azetidine ring bonded to a pyridine moiety through a carbonyl group, which enhances its potential reactivity and biological activity. Its molecular formula is C₁₁H₁₄Cl₂N₂O, indicating the presence of two hydrochloride groups that contribute to its solubility in aqueous environments.

There is currently no scientific research available on the mechanism of action of Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride.

- No information on the safety profile, including toxicity, flammability, or reactivity, is available in scientific literature.

- Acylation: The azetidine nitrogen can be acylated, leading to derivatives with altered pharmacological properties.

- Nucleophilic Substitution: The carbonyl carbon in the methanone can participate in nucleophilic attacks, allowing for further functionalization.

- Cycloaddition Reactions: Azetidines are known to engage in cycloaddition reactions, which can be exploited for synthesizing complex structures .

Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride exhibits significant biological activities. Research has indicated that compounds with similar structures may act as inhibitors for various enzymes and receptors, including:

- Monoacylglycerol Lipase: Compounds derived from azetidines have shown potential as selective inhibitors of monoacylglycerol lipase, which is involved in the endocannabinoid system and has implications for treating pain and inflammation .

- Antimicrobial Activity: Some azetidine derivatives have demonstrated antimicrobial properties, making them candidates for further investigation in drug development.

The synthesis of azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride typically involves several steps:

- Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

- Acylation: The resulting azetidine can be acylated with pyridin-2-carboxylic acid derivatives to form the desired methanone structure.

- Salt Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid .

The unique structure of azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride positions it for various applications:

- Pharmaceutical Development: Its potential as an inhibitor for specific enzymes makes it a candidate for drug development aimed at treating chronic pain and inflammatory diseases.

- Organic Synthesis: As a versatile building block, it can be used in synthesizing more complex organic molecules.

Interaction studies are crucial for understanding how azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride interacts with biological targets. These studies often involve:

- Molecular Docking: Computational methods are employed to predict binding affinities and orientations within active sites of target proteins.

- In Vitro Assays: Biological assays are conducted to evaluate the compound's efficacy and specificity against various targets, including enzymes and receptors involved in metabolic pathways.

Several compounds share structural features with azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride. Here are some notable examples:

Uniqueness

Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride stands out due to its specific combination of an azetidine ring with a pyridine substituent, which may confer unique pharmacological properties not found in other similar compounds. Its potential interactions within biological systems could lead to novel therapeutic applications.